Lipophilicity Differential: Unsubstituted Pyrazole Confers ~1.0 Log Unit Lower LogP Versus the 3,5-Dimethyl Analog
The target compound bearing an unsubstituted pyrazole exhibits a computed XLogP3 of 0.5 [1], compared to a LogP of 1.54 for the 3,5-dimethyl-pyrazole analog (CAS 957514-12-4) . This ~1.04 log unit reduction in lipophilicity is quantitatively meaningful: based on the empirical relationship LogS ≈ –1.0 × LogP + 常数, this translates to an approximately 10-fold higher predicted aqueous solubility for the unsubstituted compound, which can be decisive for biochemical assay compatibility at higher testing concentrations and for formulations requiring aqueous media.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid (CAS 957514-12-4): LogP = 1.5428 (MolBase computed) |
| Quantified Difference | ΔLogP ≈ –1.04 (target is more hydrophilic) |
| Conditions | Computed physicochemical properties; target value from PubChem XLogP3; comparator value from MolBase prediction |
Why This Matters
A 1-log-unit lipophilicity difference can determine whether a compound remains soluble at the 10–100 µM concentrations typical of biochemical and cell-based screening, directly impacting assay data quality and hit triage decisions.
- [1] PubChem CID 6484325: XLogP3-AA = 0.5. National Center for Biotechnology Information. Accessed 2026. View Source
